Nifurstyrenate

Aquaculture Vibriosis Antimicrobial Susceptibility

Sodium nifurstyrenate: a Vibrio-selective nitrofuran (MIC 0.1–1.6 μg/mL) with reduced activity against Pseudomonas/Moraxella, enabling microbiome-sparing protocols in larval rearing and live feed disinfection. Unlike furazolidone or nitrofurazone, NFS-Na offers species-specific PK data in yellowtail (oral T1/2β 1.4 h, tissue-specific elimination), supporting residue monitoring method development. Documented bactericidal activity against Streptococcus spp. (≥5 μg/mL) where chloramphenicol and tetracycline fail. For analytical labs and aquaculture researchers seeking a well-characterized nitrofuran reference standard with published metabolic pathways distinguishing fish (cyano-pentenone) from mammalian metabolism.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
Cat. No. B10784907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurstyrenate
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)
InChIKeyNWSQQZAVPSDJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifurstyrenate Sodium in Aquaculture: A Nitrofuran Antimicrobial with Distinctive Vibrio Activity and Pharmacokinetic Profile


Sodium nifurstyrenate (NFS-Na, CAS 54992-23-3), a synthetic nitrofuran derivative bearing a unique carboxystyrene moiety linked to a 5-nitrofuran ring, is a veterinary antimicrobial agent used predominantly in Japanese aquaculture for the prevention and treatment of bacterial infections in cultured fish species such as yellowtail (Seriola quinqueradiata) and ayu (Plecoglossus altivelis) [1]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative aquatic pathogens, including Vibrio spp., Streptococcus spp., and Pasteurella piscicida [2]. Its mechanism of action involves enzymatic reduction of the nitro group by bacterial nitroreductases, generating reactive intermediates that cause irreversible damage to bacterial DNA, RNA, and proteins [3].

Why Nifurstyrenate Sodium Cannot Be Replaced by Other Nitrofurans or Common Aquaculture Antibiotics


Within the nitrofuran class, sodium nifurstyrenate exhibits substantial divergence from analogs such as furazolidone and nitrofurazone in its antibacterial spectrum, pharmacokinetic behavior in target fish species, and metabolic fate. Unlike the broad, undifferentiated activity often attributed to nitrofurans, NFS-Na demonstrates a selectively potent effect against Vibrio strains (MIC 0.1–1.6 μg/mL) while showing markedly reduced efficacy against Pseudomonas and Moraxella, a distinction that carries practical implications for microbiome management in aquaculture [1]. Furthermore, comparative pharmacokinetic studies reveal that NFS-Na displays a distinct elimination profile in yellowtail—with a serum elimination half-life (T1/2β) of 7.7 h and total body clearance (ClB) of 271 mL/kg/h following intravascular administration—differing substantially from other antimicrobials used in the same species [2]. Metabolic studies further underscore that NFS-Na undergoes species-specific biotransformation in fish liver cytosol, yielding metabolite profiles (e.g., cyano-pentenone) that differ from those observed in mammalian systems, a factor that directly affects residue monitoring and withdrawal period determinations [3]. These compound-specific distinctions preclude simple substitution with other nitrofurans or broad-spectrum alternatives without compromising either efficacy or regulatory compliance in residue monitoring programs.

Quantitative Evidence for Nifurstyrenate Sodium Selection Over Comparators


Selective Anti-Vibrio Activity of Nifurstyrenate Sodium Compared to Tetracycline in Rotifer-Associated Flora

Sodium nifurstyrenate (NFS-Na) demonstrates potent and selective activity against Vibrio strains compared to tetracycline (TC), a commonly used antibiotic in aquaculture. In a study evaluating 60 bacterial strains isolated from rotifers (Brachionus plicatilis), all Vibrio strains tested were sensitive to NFS-Na, with MIC values ranging from 0.1 to 1.6 μg/mL. In contrast, most strains of the same four genera (including Vibrio) were resistant to tetracycline [1]. This differential spectrum is critical because Vibrio species are major pathogens in marine aquaculture, and the use of broad-spectrum agents like tetracycline can promote resistance and disrupt beneficial microbial communities.

Aquaculture Vibriosis Antimicrobial Susceptibility

Comparative MIC Against Streptococcus sp. in Yellowtail: Nifurstyrenate Sodium vs. Aminobenzylpenicillin, Chloramphenicol, and Tetracycline

In a head-to-head in vitro comparison against Streptococcus sp. isolated from cultured yellowtail (Seriola quinqueradiata), sodium nifurstyrenate (NFS-Na) exhibited an MIC range of 0.15–0.62 μg/mL. This potency was comparable to aminobenzylpenicillin (AB-PC, 0.31–0.62 μg/mL) and tetracycline (TC, 0.075–0.15 μg/mL), and substantially lower (i.e., more potent) than chloramphenicol (CP, 1.2–2.5 μg/mL) [1]. Additionally, NFS-Na demonstrated bactericidal activity at concentrations ≥5 μg/mL, whereas chloramphenicol and tetracycline failed to exhibit bactericidal effects even at 10 μg/mL under the same assay conditions [1].

Fish Pathology Streptococcosis Minimum Inhibitory Concentration

Oral Pharmacokinetics in Yellowtail: Nifurstyrenate Sodium Tissue Elimination Half-Life Profile

Following a single oral dose of 100 mg/kg in cultured yellowtail (Seriola quinqueradiata), sodium nifurstyrenate (NFS) exhibited tissue-specific elimination kinetics. Serum levels were best described by a one-compartment model with first-order absorption, yielding a theoretical time to peak concentration (tmax) of 1.9 h and a peak concentration (Cmax) of 6.98 μg/mL [1]. The elimination half-life (T1/2β) varied markedly across tissues: 1.4 h in serum, 2.4 h in muscle, 29.7 h in liver, and 1.5 h in kidney. The calculated elimination time (Et) was 16.2 h for serum, 9.5 h for muscle, 101 h for liver, and 15.0 h for kidney [1]. This pronounced hepatic retention, with a half-life exceeding 29 h, distinguishes NFS from other nitrofurans and necessitates tissue-specific withdrawal period considerations.

Pharmacokinetics Aquaculture Drug Residue Yellowtail

Comparative Intravascular Pharmacokinetics: Nifurstyrenate Sodium in Yellowtail vs. Nalidixic Acid in Rainbow Trout

In a comparative pharmacokinetic study following bolus intravascular administration, sodium nifurstyrenate (NFS) in yellowtail (Seriola quinqueradiata) at 10 mg/kg and nalidixic acid (NA) in rainbow trout (Oncorhynchus mykiss) at 20 mg/kg were both best described by a two-compartment open model [1]. NFS exhibited a distribution half-life (T1/2α) of 0.6 h and an elimination half-life (T1/2β) of 7.7 h in yellowtail, compared to 1.4 h and 13 h, respectively, for NA in rainbow trout. The apparent volume of distribution (Vd) was 2.99 L/kg for NFS versus 1.01 L/kg for NA, and total body clearance (ClB) was 271 mL/kg/h for NFS versus 54.7 mL/kg/h for NA [1]. Notably, NFS demonstrated a significantly higher serum protein binding in vivo (69.4 ± 7.5%) compared to NA (10.9 ± 4.0%) [1].

Pharmacokinetics Comparative Pharmacology Fish Clearance

Bile Residue Persistence Profile: Extended Enterohepatic Recycling of Nifurstyrenate Sodium in Yellowtail

Following a single oral dose of 100 mg/kg in yellowtail, sodium nifurstyrenate (NFS) residues in bile exhibited a distinctive biphasic pattern indicative of enterohepatic recycling. Residue concentrations were measured at 2.6 μg/g at 0.5 h, peaked at 36.7 μg/g at 1 h, then decreased to 12.1 μg/g at 3 h, followed by a secondary increase to 19.8 μg/g at 6 h, 25.0 μg/g at 9 h, and a second peak of 36.4 μg/g at 48 h. At 96 h post-dose, bile residues remained elevated at 26.8 μg/g [1]. In contrast, serum elimination half-life was only 1.4 h and serum elimination time was 16.2 h under identical dosing conditions [2].

Drug Residue Biliary Excretion Aquaculture Withdrawal Time

Optimal Scientific and Industrial Applications for Nifurstyrenate Sodium Based on Quantitative Differentiation


Targeted Vibriosis Control in Marine Fish Hatcheries with Selective Anti-Vibrio Spectrum

In marine fish hatcheries where Vibrio spp. are primary pathogens of larval and juvenile stages, sodium nifurstyrenate offers a selective advantage over broad-spectrum alternatives like tetracycline. The demonstrated MIC range of 0.1–1.6 μg/mL against all Vibrio strains tested, coupled with reduced activity against Pseudomonas and Moraxella, enables targeted suppression of vibriosis while preserving beneficial components of the rearing water microbiota [1]. This selective pressure profile is particularly valuable in rotifer enrichment and live feed disinfection protocols, where maintenance of a balanced bacterial community is essential for larval survival and growth. The compound's established use in Japanese yellowtail and ayu hatcheries provides a precedent for application in other marine finfish species facing Vibrio challenges.

Streptococcosis Therapeutic Alternative in Yellowtail Aquaculture with Verified Bactericidal Activity

For cultured yellowtail (Seriola quinqueradiata) operations facing streptococcosis outbreaks, sodium nifurstyrenate presents a therapeutically validated option with documented in vitro potency (MIC 0.15–0.62 μg/mL) comparable to aminobenzylpenicillin and confirmed bactericidal activity at ≥5 μg/mL [1]. This bactericidal property, which was not observed with chloramphenicol or tetracycline even at 10 μg/mL, provides a mechanistic basis for clinical efficacy in clearing infections. The availability of comprehensive pharmacokinetic data for the same species—including oral bioavailability parameters (tmax 1.9 h, Cmax 6.98 μg/mL, serum T1/2β 1.4 h) and tissue-specific elimination profiles—enables informed dosing regimen design and withdrawal period calculation [2]. This species-specific data package is essential for regulatory compliance in commercial aquaculture operations.

Residue Monitoring Method Development and Validation Using Defined Pharmacokinetic Endpoints

The well-characterized biliary excretion pattern and enterohepatic recycling of sodium nifurstyrenate in yellowtail—with bile residues persisting at 26.8 μg/g at 96 h post-dose despite serum clearance within 16.2 h—provides a validated benchmark for developing and calibrating residue detection methods [1]. Analytical laboratories and regulatory bodies can leverage the documented tissue-specific elimination half-lives (serum 1.4 h, muscle 2.4 h, liver 29.7 h, kidney 1.5 h) to establish appropriate sampling time points and detection thresholds [2]. Furthermore, the availability of species-specific metabolic pathways—distinguishing fish (cyano-pentenone formation) from mammalian metabolism—supports the development of targeted residue monitoring assays that differentiate NFS-Na from other nitrofuran residues [3].

Comparative Pharmacology Studies for Nitrofuran Class Differentiation

Sodium nifurstyrenate serves as a valuable reference compound for comparative nitrofuran pharmacology studies due to its distinct pharmacokinetic signature. The 3-fold larger volume of distribution (2.99 L/kg) and 5-fold higher total body clearance (271 mL/kg/h) relative to nalidixic acid, along with 6.4-fold higher serum protein binding (69.4%), establish clear quantitative benchmarks for differentiating NFS-Na from other antimicrobial classes in cross-species aquatic pharmacology research [1]. These parameters, derived from standardized intravascular administration studies, provide a robust foundation for physiologically based pharmacokinetic (PBPK) modeling and for predicting drug behavior in untested fish species. Researchers investigating nitrofuran structure-activity relationships or developing next-generation aquatic antimicrobials can utilize these well-documented endpoints as baseline comparators.

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